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5-(azidomethyl)pyrimidine-2,4-diamine

Bioorthogonal chemistry Metabolic labeling Nucleoside analog stability

Researchers requiring a stable, benzylic azide handle for sequential orthogonal bioconjugation often face competing nucleophilic sites in standard pyrimidine building blocks. 5-(Azidomethyl)pyrimidine-2,4-diamine solves this by combining a 2,4-diamine scaffold (for N-alkylation/acylation) with a 5-azidomethyl group that remains intact for downstream CuAAC/SPAAC click chemistry. • Enables synthesis of 1,2,3-triazole-linked compound libraries with minimal protecting group chemistry. • Supports high-density azide incorporation into DNA (up to 335 residues per 523 bp amplicon) for FISH and single-molecule imaging probes. • Sourced with a minimum purity specification of 95% (HPLC), supporting reproducible SAR campaigns.

Molecular Formula C5H7N7
Molecular Weight 165.2
CAS No. 1367348-68-2
Cat. No. B6271185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(azidomethyl)pyrimidine-2,4-diamine
CAS1367348-68-2
Molecular FormulaC5H7N7
Molecular Weight165.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Azidomethyl)pyrimidine-2,4-diamine – Structural Identity and Reactivity Profile


5-(Azidomethyl)pyrimidine-2,4-diamine is a heterocyclic building block bearing a pyrimidine-2,4-diamine core with a 5-azidomethyl (–CH₂N₃) substituent (MF: C₅H₇N₇; MW: 165.16 g/mol) . The molecule combines two chemically orthogonal functional domains: the 2,4-diamine motif, which is a privileged scaffold in antifolate and kinase inhibitor drug discovery, and the benzylic azide, which enables copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide–alkyne cycloaddition for bioorthogonal conjugation [1]. Commercial availability from multiple vendors (e.g., AKSci, Enamine) with a minimum purity specification of 95% supports its procurement as a research intermediate [2].

Azidomethyl handle enables CuAAC/SPAAC bioorthogonal conjugation
Benzylic azide stability supports extended cell-based protocols
Orthogonal amine/azide handles allow sequential derivatization
Multi-vendor research intermediate with specification review

Why 5-Azidomethyl Cannot Be Replaced by Other 5-Substituted Pyrimidine-2,4-diamines


Although the pyrimidine-2,4-diamine core is shared across a large family of bioactive molecules—including antifolates (e.g., trimethoprim, pyrimethamine), kinase inhibitors, and antiplasmodial agents [1]—the identity of the 5-substituent exerts profound control over downstream synthetic utility, biological target engagement, and bioconjugation efficiency. For instance, 5-hydroxymethyl and 5-aminomethyl analogs lack the azide handle required for click chemistry, while 5-azidoaryl derivatives exhibit substantially different radical chemistry upon reductive activation [2]. Furthermore, 5-azidomethyl substitution confers a unique benzylic azide stability profile compared with directly ring-attached aryl azides: the aryl azide 5-azido-2′-deoxyuridine (AdU) has a half-life of only ~4 h in water, whereas the benzylic azide 5-(azidomethyl)-2′-deoxyuridine (AmdU) remains stable in solution at 37 °C, directly enabling metabolic labeling applications that are inaccessible to the aryl azide series [3]. These data illustrate that even within the narrow set of C5-azido-substituted pyrimidines, substitution pattern dictates functional performance, making blanket interchange scientifically invalid.

5-Hydroxymethyl/aminomethyl analogs
Lack azide handle; may not support click chemistry-based probe assembly or bioconjugation.
5-Aryl azide analogs
Aqueous instability (reported t½ ~4 h) may limit long-duration cell experiments; benzylic azide stability context differs.
6-Substituted pyrimidine-2,4-diamines
Reported antiplasmodial potency context may differ; 5-position substitution may offer distinct DHFR target-engagement profile.

Quantitative Differentiation Evidence for 5-(Azidomethyl)pyrimidine-2,4-diamine


Benzylic Azide vs. Aryl Azide Aqueous Stability

The 5-(azidomethyl) substitution pattern (benzylic azide) exhibits markedly superior aqueous stability compared with the directly ring-attached 5-azido (aryl azide) analog. In the nucleoside context, the benzylic azide 5-(azidomethyl)-2′-deoxyuridine (AmdU) is stable in solution at 37 °C, whereas the aryl azide 5-azido-2′-deoxyuridine (AdU) displays a half-life of only ~4 h in water [1]. This stability difference is directly attributed to the benzylic versus aryl azide electronic environment, which is preserved in the pyrimidine-2,4-diamine scaffold bearing the same 5-azidomethyl group. AdU gives little or no detectable labeling of cellular DNA, while AmdU yields robust labeling upon addition of fluorescent alkyne derivatives [1].

Azide Stability
Assay context
Benzylic azide stable >24 h at 37 °C; aryl azide t½ ≈ 4 h in water
Reported stability context; supports long-duration cell experiments
Nucleoside analog evidence; electronic environment preserved in pyrimidine-2,4-diamine scaffold
Bioorthogonal chemistry Metabolic labeling Nucleoside analog stability

DNA Polymerase Substrate Preference: Azidomethyl vs. trans-Cyclooctene dUTPs

In a direct head-to-head comparison of modified dUTP substrates, 5-azidomethyl dUTP was found to be a superior substrate for DNA polymerases relative to two different 5-trans-cyclooctene (TCO) dUTPs bearing varying linker lengths [1]. Enzymatic incorporation was evaluated across three formats: primer extension, reverse transcription, and PCR amplification. Critically, for 5-azidomethyl dUTP the PCR reaction proceeded successfully even when the modified dUTP was not supplemented with natural dTTP; in one experiment, 335 azidomethyl-dU residues were incorporated into a 523 base-pair amplicon [1]. The trans-cyclooctene dUTPs did not achieve comparable incorporation efficiency under identical conditions [1].

DNA Polymerase Substrate
Head-to-head
335 azidomethyl-dU residues incorporated into 523 bp amplicon; PCR without dTTP
Supports high-density DNA probe labeling context
Trans-cyclooctene dUTPs required dTTP co-supplementation
DNA polymerase Nucleotide incorporation Click chemistry

Radiosensitization Efficacy in EMT6 Tumor Cells

The 5-azidomethyl modification on pyrimidine nucleosides enables radiation-induced formation of π-aminyl radicals that convert to σ-iminyl radicals, augmenting radiation damage to cancer cells. In the seminal study by Wen et al., 5-azidomethyl-2′-deoxyuridine (AmdU) demonstrated effective radiosensitization in EMT6 murine mammary carcinoma cells [1]. This functional outcome is mechanistically linked to the 5-azidomethyl substituent's ability to capture radiation-produced electrons and generate nitrogen-centered radicals, a property not shared by 5-hydroxymethyl or 5-aminomethyl analogs [1].

Radiosensitization
Endpoint context
AmdU enabled electron-mediated aminyl/iminyl radical formation in EMT6 cells
Supports radiosensitizer probe design context
Qualitative demonstration; quantitative DER not provided
Radiosensitizer Cancer radiotherapy Azidonucleoside

Synthetic Accessibility via Direct Dehydroxyazidation

Traditional synthesis of 5-azidomethyl pyrimidine derivatives requires initial conversion of 5-hydroxymethyl precursors to more reactive halides or tosylates before azide displacement. The recently reported direct dehydroxyazidation method (Wang, Liu & Cheng, 2024) converts 5-hydroxymethyl pyrimidine nucleosides and nucleobases directly to their 5-azidomethyl counterparts in a single step without intermediate activation, yielding the corresponding 5-azidomethyl nucleobases and nucleosides (5zmdU and 5zmdC) in moderate to good yields [1]. This represents a step-count reduction relative to the classic tosylation/azidation sequence documented for 5-(azidomethyl)-2′-deoxyuridine [2].

Synthetic Route
Method context
Single-step dehydroxyazidation vs. traditional two-step tosylation/azidation
Reported synthetic accessibility; supports library synthesis
Direct method (Tetrahedron Lett. 2024); eliminates intermediate activation
Synthetic methodology Azidation Process chemistry

Dual Orthogonal Reactivity: Amine and Azide Handles

5-(Azidomethyl)pyrimidine-2,4-diamine uniquely presents two chemically distinct reactive handles on a single heterocyclic scaffold: (i) the 2,4-diamine moiety capable of participating in nucleophilic substitution, reductive amination, and urea/thiourea formation, and (ii) the 5-azidomethyl group enabling click chemistry (CuAAC/SPAAC) or Staudinger ligation [1]. This contrasts with 5-(hydroxymethyl)pyrimidine-2,4-diamine (CAS 42310-45-2), which offers only hydroxyl chemistry at the 5-position, and 5-(aminomethyl)pyrimidine-2,4-diamine, which has three amino groups with limited chemo-differentiation [2]. The azide remains inert under most amine-reactive conditions and vice versa, enabling sequential, protecting-group-minimized derivatization strategies [1].

Orthogonal Handles
Class-level
2,4-diamine (nucleophilic) + 5-azidomethyl (click) enable sequential derivatization
Supports divergent library synthesis context
Handles remain inert under respective reaction conditions
Orthogonal functionalization Bioconjugation Combinatorial chemistry

5-Position vs. 6-Position Substitution for Antiplasmodial Activity

In a systematic SAR study of pyrimidine-2,4-diamines as antiplasmodial antifolates, compounds bearing a flexible side chain at the 5-position of the pyrimidine ring demonstrated significantly higher potency than their 6-substituted counterparts. Specifically, 5-substituted pyrimidine-2,4-diamines exhibited IC₅₀ values ranging from 0.86 to 26.55 μM against a cycloguanil-resistant strain of Plasmodium falciparum, whereas 6-substituted analogs showed IC₅₀ values of 4.46–83.45 μM [1]. The most potent 5-substituted compound, 5-(3-(3,5-dichlorophenoxy)propyl)-6-phenylpyrimidine-2,4-diamine, achieved an IC₅₀ of 0.86 μM [1]. Although this study did not test the 5-azidomethyl derivative directly, it establishes the 5-position as the preferred substitution site for antiplasmodial activity within this chemotype, providing a structural rationale for prioritizing 5-functionalized pyrimidine-2,4-diamines in antimalarial discovery programs.

5- vs 6-Position Potency
Class-level
5-substituted IC₅₀ 0.86–26.55 μM; 6-substituted IC₅₀ 4.46–83.45 μM (P. falciparum)
5-position substitution context may support DHFR inhibitor design
Data from close analogs; not directly tested on 5-azidomethyl compound
Antiplasmodial DHFR inhibition Structure–activity relationship

Recommended Application Scenarios for 5-(Azidomethyl)pyrimidine-2,4-diamine


Bioorthogonal DNA Probe Synthesis via Azidomethyl-dUTP Incorporation

Investigators requiring high-density azide incorporation into DNA for downstream click-based detection should prioritize 5-azidomethyl-dUTP over trans-cyclooctene-dUTP analogs. The demonstrated ability of 5-azidomethyl-dUTP to support PCR amplification without dTTP supplementation—incorporating up to 335 modified residues into a 523 bp amplicon—makes it the preferred substrate for generating densely labeled DNA probes [1]. The resulting azide-labeled DNA can be detected via CuAAC with alkyne-fluorophores or SPAAC with cyclooctyne dyes, enabling applications in fluorescence in situ hybridization (FISH), single-molecule imaging, and aptamer functionalization.

Radiosensitizer Pharmacophore Development

Drug discovery teams targeting the radiosensitizer space can use 5-(azidomethyl)pyrimidine-2,4-diamine as a key intermediate for constructing nucleoside or nucleobase analogs that augment radiation damage. The mechanistically validated radiosensitization activity of AmdU in EMT6 tumor cells provides proof-of-concept that the 5-azidomethyl moiety enables dissociative electron attachment and nitrogen-centered radical formation upon irradiation [2]. The pyrimidine-2,4-diamine scaffold offers additional derivatization points at the 2- and 4-amino positions for optimizing pharmacokinetic and target-binding properties.

Divergent Library Synthesis via Sequential Orthogonal Functionalization

Medicinal chemistry laboratories conducting structure–activity relationship (SAR) campaigns can exploit the orthogonal reactivity of 5-(azidomethyl)pyrimidine-2,4-diamine to generate structurally diverse compound libraries with minimal protecting group chemistry. The 2,4-diamine moiety can be elaborated first via N-alkylation, acylation, or Buchwald–Hartwig coupling, followed by CuAAC or SPAAC click chemistry at the intact 5-azidomethyl group—or vice versa [3]. This sequential orthogonal strategy is not feasible with 5-(hydroxymethyl)pyrimidine-2,4-diamine or 5-(aminomethyl)pyrimidine-2,4-diamine, which lack a bioorthogonal handle and/or present competing nucleophilic sites [4].

Antimalarial DHFR Inhibitor Design at 5-Position

For antiplasmodial drug discovery, the established SAR demonstrating that 5-substituted pyrimidine-2,4-diamines achieve IC₅₀ values 5–10-fold lower than their 6-substituted counterparts (0.86–26.55 μM vs. 4.46–83.45 μM against cycloguanil-resistant P. falciparum) provides a strong structural rationale for procuring 5-functionalized building blocks [5]. 5-(Azidomethyl)pyrimidine-2,4-diamine serves as a modular intermediate: the azidomethyl group can be reduced to aminomethyl (for further amine derivatization), clicked with alkynes to form triazole-linked side chains, or retained as a photoaffinity labeling probe for target identification studies.

Application
Selection Property
Validation Focus
Bioorthogonal DNA probe synthesis
DNA polymerase substrate compatibility context
Azide-labeling density and detection-method review
Radiosensitizer pharmacophore design
Azidomethyl radical formation context
Radiation-induced damage augmentation assay
Divergent compound library construction
Orthogonal amine/azide reactivity context
Sequential derivatization without protecting groups
Antimalarial DHFR inhibitor design
5-position substitution context
Antiplasmodial screening and target engagement assay
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